![molecular formula C48H30F18Ni B12509685 Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)](/img/structure/B12509685.png)
Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) is an organometallic compound with the molecular formula C48H24F18Ni and a molecular weight of 1001.38 g/mol . This compound is characterized by its unique structure, which includes three trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene ligands coordinated to a central nickel atom in the zero oxidation state. It is typically a yellow to orange solid that is insoluble in water but soluble in organic solvents such as chloroform, ether, and carbon disulfide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) involves a multi-step process. One common method includes the following steps :
Bromination: The starting material, 1,2-bis(4-(trifluoromethyl)phenyl)ethene, is brominated to form 3,4-dibromo-1,2-bis(4-(trifluoromethyl)phenyl)ethene.
Grignard Reaction: The dibromo compound is then subjected to a Grignard reaction using nickel powder and zinc as reducing agents to yield the final product, Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can be reduced under specific conditions to yield nickel(0) species.
Substitution: Ligand substitution reactions can occur, where the trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution: Various ligands, such as phosphines or amines, can be introduced under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nickel(II) complexes, while substitution reactions can produce a wide range of nickel-ligand complexes .
Applications De Recherche Scientifique
Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) has several applications in scientific research :
Catalysis: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and reduction reactions.
Organic Electronics: Due to its electronic properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Material Science: The compound’s stability and electronic characteristics make it suitable for use in the fabrication of advanced materials.
Mécanisme D'action
The mechanism by which Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) exerts its effects is primarily through its role as a catalyst . The nickel center can facilitate various chemical transformations by coordinating to substrates and lowering the activation energy of reactions. The trifluoromethyl groups on the ligands enhance the compound’s stability and electronic properties, making it an effective catalyst in both homogeneous and heterogeneous catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris[(E)-1,2-bis[4-(methyl)phenyl]ethene]nickel(0): Similar structure but with methyl groups instead of trifluoromethyl groups.
Tris[(E)-1,2-bis[4-(chloromethyl)phenyl]ethene]nickel(0): Contains chloromethyl groups instead of trifluoromethyl groups.
Uniqueness
Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) is unique due to the presence of trifluoromethyl groups, which significantly enhance its electronic properties and stability compared to similar compounds with different substituents . This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.
Propriétés
Formule moléculaire |
C48H30F18Ni |
|---|---|
Poids moléculaire |
1007.4 g/mol |
Nom IUPAC |
nickel;1-(trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/3C16H10F6.Ni/c3*17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22;/h3*1-10H; |
Clé InChI |
MPYIHPQSDZTTLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


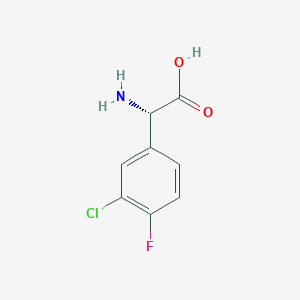

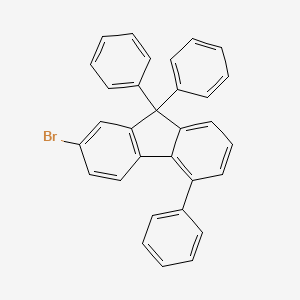

![1-(4-methoxyphenyl)-N-[4-(2-phenylethenyl)phenyl]methanimine](/img/structure/B12509647.png)
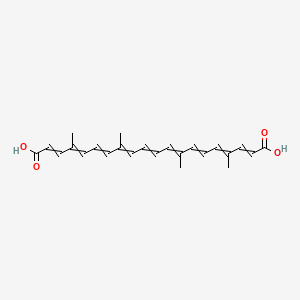
![{5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol](/img/structure/B12509658.png)
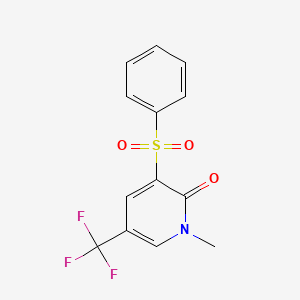
![Trilithium(1+) 3-[(2-{[2-(acetylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]-3-hydroxy-2,2-dimethylpropyl {[5-(6-aminopurin-9-yl)-3-(hydrogen phosphonatooxy)-4-hydroxyoxolan-2-yl]methyl phosphonato}oxyphosphonate](/img/structure/B12509669.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12509672.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509686.png)
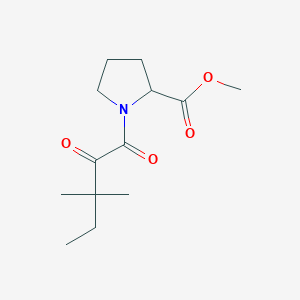
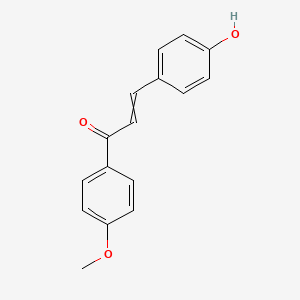
![2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12509717.png)
